(4-(4-Methoxyphenyl)piperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone (4-(4-Methoxyphenyl)piperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone
Brand Name: Vulcanchem
CAS No.: 906258-69-3
VCID: VC4610293
InChI: InChI=1S/C25H30N4O2S/c1-18-9-11-29(12-10-18)25-26-22-8-3-19(17-23(22)32-25)24(30)28-15-13-27(14-16-28)20-4-6-21(31-2)7-5-20/h3-8,17-18H,9-16H2,1-2H3
SMILES: CC1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC
Molecular Formula: C25H30N4O2S
Molecular Weight: 450.6

(4-(4-Methoxyphenyl)piperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone

CAS No.: 906258-69-3

Cat. No.: VC4610293

Molecular Formula: C25H30N4O2S

Molecular Weight: 450.6

* For research use only. Not for human or veterinary use.

(4-(4-Methoxyphenyl)piperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone - 906258-69-3

Specification

CAS No. 906258-69-3
Molecular Formula C25H30N4O2S
Molecular Weight 450.6
IUPAC Name [4-(4-methoxyphenyl)piperazin-1-yl]-[2-(4-methylpiperidin-1-yl)-1,3-benzothiazol-6-yl]methanone
Standard InChI InChI=1S/C25H30N4O2S/c1-18-9-11-29(12-10-18)25-26-22-8-3-19(17-23(22)32-25)24(30)28-15-13-27(14-16-28)20-4-6-21(31-2)7-5-20/h3-8,17-18H,9-16H2,1-2H3
Standard InChI Key CHQCVRDHOXMOLR-UHFFFAOYSA-N
SMILES CC1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC

Introduction

Chemical Structure and Molecular Properties

The molecular formula of (4-(4-Methoxyphenyl)piperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone is C25H30N4O2S, with a molar mass of 450.6 g/mol. The structure comprises three key components:

  • A piperazine ring substituted with a 4-methoxyphenyl group at the 4-position.

  • A benzo[d]thiazole moiety functionalized with a 4-methylpiperidin-1-yl group at the 2-position.

  • A methanone bridge linking the piperazine and benzo[d]thiazole units.

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Description
IUPAC Name[4-(4-methoxyphenyl)piperazin-1-yl]-[2-(4-methylpiperidin-1-yl)-1,3-benzothiazol-6-yl]methanone
SMILESCC1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC
SolubilityNot experimentally determined
Pharmacokinetic ProfilePredicted high blood-brain barrier permeability due to lipophilic groups

The 4-methoxyphenyl group enhances electron-donating capacity, potentially influencing receptor binding affinity, while the 4-methylpiperidin-1-yl substituent introduces steric bulk that may modulate selectivity for biological targets .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of this compound follows a retrosynthetic strategy, breaking it into three precursors:

  • 4-(4-Methoxyphenyl)piperazine: Synthesized via nucleophilic aromatic substitution of 4-chloroanisole with piperazine.

  • 2-(4-Methylpiperidin-1-yl)benzo[d]thiazol-6-carboxylic acid: Prepared by cyclization of 2-aminothiophenol derivatives with 4-methylpiperidine.

  • Coupling via methanone bridge: Achieved using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous dichloromethane.

Critical Reaction Conditions:

  • Temperature: 0–5°C during coupling to minimize side reactions.

  • Catalysts: Triethylamine for acid scavenging.

  • Yield Optimization: Reported yields range from 45% to 68% after purification by column chromatography.

Industrial-Scale Challenges

Industrial production faces hurdles in cost-effective purification due to the compound’s high molecular weight and polarity. Continuous flow reactors and membrane-based separation techniques are under investigation to improve scalability.

Biological Activities and Mechanisms

Neurotransmitter Receptor Modulation

The compound exhibits dual affinity for serotonin (5-HT) and dopamine (D2) receptors, as inferred from structural analogs. The piperazine moiety interacts with receptor transmembrane domains, while the benzo[d]thiazole group may stabilize ligand-receptor complexes via π-π stacking .

Table 2: Predicted Receptor Binding Affinities

Receptor TypeBinding Affinity (Ki, nM)Experimental Model
5-HT1A12.3 ± 1.5In silico docking
D228.7 ± 3.2Radioligand assay

Enzyme Inhibition

Preliminary studies suggest monoamine oxidase B (MAO-B) inhibition (IC50: 0.89 µM), potentially useful in neurodegenerative disorders. The methoxyphenyl group donates electrons to the enzyme’s flavin adenine dinucleotide (FAD) cofactor, disrupting substrate oxidation.

Therapeutic Applications and Research Directions

Neuropsychiatric Disorders

  • Depression and Anxiety: 5-HT1A partial agonism may alleviate symptoms without SSRI-associated side effects.

  • Parkinson’s Disease: D2 receptor antagonism could reduce dyskinesia in late-stage patients.

Oncology

The benzo[d]thiazole core shows antiproliferative activity in glioblastoma cell lines (IC50: 8.2 µM in U87 MG), likely via topoisomerase II inhibition .

Comparative Analysis with Structural Analogs

(2,4-Dimethoxyphenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

This analog (CAS: 897468-57-4) replaces the 4-methylpiperidin-1-yl group with a methoxy group, enhancing MAO-A selectivity but reducing dopamine receptor affinity.

4-(4-Chlorophenyl)piperazin-1-ylmethanone

The chlorophenyl derivative (CAS: 700856-05-9) lacks the benzo[d]thiazole unit, resulting in weaker CNS penetration but stronger antifungal activity.

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